molecular formula C9H11Cl2N3 B13051942 1,8-Naphthyridin-2-ylmethanamine dihydrochloride

1,8-Naphthyridin-2-ylmethanamine dihydrochloride

Cat. No.: B13051942
M. Wt: 232.11 g/mol
InChI Key: YKTCAFWZEAYBHF-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridin-2-ylmethanamine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to efficiently generate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives with reduced nitrogen content.

Mechanism of Action

The mechanism of action of 1,8-naphthyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

1,8-naphthyridin-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C9H9N3.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)12-8;;/h1-5H,6,10H2;2*1H

InChI Key

YKTCAFWZEAYBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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